1-(3-Iodophenyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11I |
|---|---|
Molecular Weight |
330.16 g/mol |
IUPAC Name |
1-(3-iodophenyl)naphthalene |
InChI |
InChI=1S/C16H11I/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
SMRPIAXBOACUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)I |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1 3 Iodophenyl Naphthalene and Analogs
Quantum Chemical Calculations for Molecular Geometry and Stability
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and relative stability of different molecular arrangements.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable (lowest energy) conformation. DFT calculations have been successfully applied to determine the structures of various naphthalene (B1677914) derivatives. nih.govmdpi.com For instance, in studies of related molecules like N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), DFT methods were used to compute the optimized geometry, which was then confirmed by experimental techniques like X-ray diffraction. mdpi.com
Table 1: Representative Bond Parameters Calculated with DFT for an Analogous Naphthalene Derivative Data derived from a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, illustrating typical DFT outputs.
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Angle | C16-C15-O18 | 122.50° |
| Bond Angle | C15-C16-C17 | 119.93° |
| Bond Angle | C6-C17-C16 | 126.29° |
| Dihedral Angle | C17-C6-C5-C10 | 178.65° |
Source: Adapted from computational data on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. scienceopen.com
The connection between the phenyl and naphthalene rings in 1-(3-iodophenyl)naphthalene is not rigid, allowing for rotation around the C-C single bond. This rotation gives rise to different conformers (rotamers), each with a distinct energy. Conformational analysis maps this rotational landscape to identify the most stable conformers and the energy barriers that separate them. psu.edu
The potential energy surface can be scanned by systematically varying the dihedral angle between the two rings. For each angle, the energy is calculated, resulting in a molecular energy profile. nih.gov Studies on substituted biphenyl (B1667301) and phenylcyclohexane (B48628) systems show that the lowest energy conformation often represents a compromise between maximizing π-orbital overlap (favoring planarity) and minimizing steric hindrance between adjacent hydrogen atoms (favoring a twisted structure). nih.govresearchgate.net In the case of (E)-1-((3-iodophenylimino)methyl)naphthalene-2-ol, DFT calculations were used to reduce 16 possible rotamers to the four most stable ones, finding that the energy barriers for interconversion were low. researchgate.net A similar analysis for this compound would likely reveal a non-planar ground state, with the dihedral angle being a key determinant of its stability.
Electronic Structure Analysis
The arrangement of electrons in molecular orbitals governs a molecule's chemical reactivity, optical properties, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Naphthalene and an Analog Illustrative data showing the effect of substitution on electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | -6.04 | -2.48 | 3.56 |
Source: Data for Naphthalene samipubco.com and 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. scienceopen.com
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using color-coding to indicate different charge regions. Red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential. samipubco.com
MEP maps are valuable for predicting how a molecule will interact with other molecules, such as receptors or reactants. For aromatic systems like naphthalene, the π-electron clouds above and below the rings typically show negative potential. researchgate.netresearchgate.net In this compound, an MEP analysis would reveal the electronic influence of the iodine substituent and the distribution of charge across the entire structure. The iodine atom, being highly electronegative, would likely create a region of positive potential on the adjacent carbon atom (a σ-hole), which can participate in halogen bonding. A study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone used MEP mapping to identify the electron-rich and electron-poor sites, correlating them with the molecule's reactive behavior. scienceopen.com
Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding and electron delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. southampton.ac.ukaiu.edu A key feature of NBO analysis is its ability to quantify the stabilization energy associated with charge transfer (delocalization) between a filled "donor" NBO (like a bond or lone pair) and an empty "acceptor" NBO (like an antibonding orbital). researchgate.netbibliotekanauki.pl
Spectroscopic Characterization via Computational Methods
Computational spectroscopy is an indispensable tool for predicting and interpreting the spectral properties of molecules. By employing quantum chemical calculations, it is possible to simulate various types of spectra, providing a basis for understanding the relationship between molecular structure and spectroscopic response. For complex organic molecules, these methods can help in assigning experimental spectra and in understanding the underlying vibrational and electronic transitions.
Theoretical vibrational analysis, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is commonly performed using Density Functional Theory (DFT). These calculations predict the vibrational frequencies and intensities of a molecule's normal modes. The overestimation of wavenumbers due to the harmonic approximation in DFT is often corrected by applying a scaling factor. naturalspublishing.com
A complete understanding of the vibrational modes is achieved through a Potential Energy Distribution (PED) analysis. nih.gov PED assigns each calculated vibrational frequency to specific internal coordinates (stretching, bending, torsion), quantifying the contribution of each to a particular normal mode. nih.gov This detailed assignment is crucial for accurately interpreting the complex vibrational spectra of molecules like 1-phenylnaphthalene (B165152) and its derivatives.
For the analog 1-phenylnaphthalene, computational studies have been performed to analyze its vibrational spectra. nih.gov The vibrational modes can be categorized based on the functional groups present:
C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. researchgate.net
Ring Vibrations: The stretching and deformation of the C-C bonds within the naphthalene and phenyl rings give rise to a series of characteristic bands in the 1650-1450 cm⁻¹ range. globalresearchonline.net
C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the C-H bonds are expected in the 1300–1100 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. researchgate.netresearchgate.net
C-I Vibrations: For this compound, the C-I stretching and bending vibrations would be expected at lower frequencies due to the heavy mass of the iodine atom.
A hypothetical data table for the prominent vibrational modes of 1-phenylnaphthalene, based on general knowledge of similar aromatic compounds, is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment (Based on PED) |
| ν(C-H) aromatic | 3080 - 3030 | Aromatic C-H stretching |
| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring C=C stretching |
| δ(C-H) in-plane | 1270 - 1020 | Aromatic C-H in-plane bending |
| γ(C-H) out-of-plane | 900 - 730 | Aromatic C-H out-of-plane bending |
| Ring Deformation | 1000 - 700 | Naphthalene & Phenyl ring deformations |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. imist.ma The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. chemicalbook.com These calculations are typically performed using DFT, and the results are often linearly scaled to improve agreement with experimental data. chemicalbook.com
For the analog 1-phenylnaphthalene, experimental ¹H and ¹³C NMR data are available. researchgate.netrespectprogram.org Computational predictions using the GIAO method would allow for a direct comparison and aid in the definitive assignment of each resonance. The chemical shifts are influenced by the electronic environment of each nucleus. In 1-phenylnaphthalene, the protons and carbons of the naphthalene and phenyl rings would exhibit distinct chemical shifts due to the anisotropic effects of the aromatic systems.
Below is a table summarizing the experimental ¹H and ¹³C NMR chemical shifts for 1-phenylnaphthalene. Computational GIAO calculations would aim to reproduce these values.
| Nucleus | Experimental Chemical Shift (ppm) in CDCl₃ |
| ¹H | 7.35 - 7.90 |
| ¹³C | 125.8 - 140.8 |
Data sourced from publicly available spectral databases for 1-phenylnaphthalene. researchgate.net
Computational UV-Vis spectroscopy, typically carried out using Time-Dependent Density Functional Theory (TD-DFT), provides insights into the electronic transitions of a molecule. youtube.comresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the UV-Vis spectrum. researchgate.netresearchgate.net
For aromatic systems like this compound, the UV-Vis spectrum is characterized by π → π* transitions. The extent of conjugation in the molecule is a key factor determining the position of the absorption bands. TD-DFT calculations can predict how substitutions on the aromatic rings affect the electronic structure and, consequently, the absorption spectrum. The introduction of an iodine atom, for example, could lead to shifts in the absorption maxima compared to the unsubstituted 1-phenylnaphthalene.
A hypothetical table of predicted UV-Vis absorption data for 1-phenylnaphthalene in a solvent like ethanol (B145695) is shown below, based on general principles of TD-DFT calculations for aromatic compounds.
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Transition Contribution |
| ~220 | > 0.5 | π → π |
| ~280 | < 0.2 | π → π |
Mechanistic Elucidation Through Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing information about transient species like transition states that are difficult to observe experimentally.
The transition state is a high-energy, unstable structure that lies on the reaction coordinate between reactants and products. youtube.com Locating the transition state geometry and calculating its energy is fundamental to understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is a key determinant of the reaction rate. researchgate.netresearchgate.net A higher activation energy corresponds to a slower reaction. researchgate.net
For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, computational methods can be used to model the reaction pathway. This involves optimizing the geometries of the reactants, products, and the transition state. Frequency calculations are then performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Global Electron Density Transfer (GEDT) is a concept used within the framework of Molecular Electron Density Theory (MEDT) to analyze polar reactions. It quantifies the net charge transfer between the interacting species (e.g., the nucleophile and the electrophile) at the transition state. The magnitude of GEDT is a key indicator of the polar nature of a reaction.
In a hypothetical reaction involving this compound, a GEDT analysis would calculate the flow of electron density at the transition state. For instance, in an electrophilic aromatic substitution reaction, there would be a net transfer of electron density from the π-system of the phenylnaphthalene moiety to the incoming electrophile. This analysis helps to characterize the reaction mechanism and understand the factors that influence the reaction's feasibility and rate. For example, a significant GEDT value at the transition state is often correlated with a lower activation energy in polar reactions.
Molecular Electron Density Theory (MEDT) in Reaction Pathway Studies
The study of organic reaction mechanisms has been significantly advanced by theoretical models, among which the Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity. Proposed as an alternative to frontier molecular orbital (FMO) theory, MEDT posits that the electron density distribution in the ground state of a molecule is the primary determinant of its chemical and physical properties. Crucially, it is the capacity of this electron density to change that governs molecular reactivity.
For instance, in a potential reaction involving this compound, MEDT would be employed to analyze the global electron density transfer (GEDT) between the naphthalene and iodophenyl moieties and any reacting partners. The theory moves beyond a localized view of orbital interactions, considering the entire molecule as a single, indivisible entity from the outset of a reaction. The flow of electron density from nucleophilic to electrophilic regions dictates the course of the reaction.
Key concepts within MEDT that would be relevant to studying this compound's reactions include:
Electron Localization Function (ELF): This function provides a quantitative measure of electron localization, allowing for the identification of bonding, non-bonding, and core electron pairs. Analyzing the ELF along a reaction pathway reveals the precise sequence of bond formation and breaking events.
Parr Functions: These functions are used to identify the most nucleophilic and electrophilic centers within a molecule. For this compound, this would help predict the most likely sites for electrophilic or nucleophilic attack.
Global Electron Density Transfer (GEDT): This value, calculated at the transition state, quantifies the net charge transfer between the interacting molecules, providing insight into the polar nature of the reaction.
By applying these MEDT tools, researchers could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution on the iodophenyl ring or electrophilic additions to the naphthalene core, providing a more detailed and nuanced understanding than what is offered by simpler models.
Nonlinear Optical (NLO) Properties Investigations
Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical data storage, telecommunications, and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO materials due to their high polarizability and the tunability of their electronic properties through synthetic modification. Theoretical and computational investigations, primarily using Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of novel compounds.
While specific experimental or computational data on the NLO properties of this compound are not extensively documented, studies on analogous naphthalene derivatives provide a strong basis for understanding its potential NLO response. The NLO properties of a molecule are primarily determined by its hyperpolarizabilities, with the first hyperpolarizability (β) and the second hyperpolarizability (γ) being of particular importance for second- and third-order NLO effects, respectively.
The NLO response of a molecule is strongly related to its HOMO-LUMO energy gap. A smaller energy gap generally leads to a larger NLO response, as the electrons are more easily polarized. DFT calculations are commonly used to determine these energy gaps and to calculate the various components of the hyperpolarizability tensors.
The following table presents representative computational data for NLO properties of some naphthalene derivatives, illustrating the range of values that can be expected and the influence of different substituents. It is important to note that this data is for analogous compounds and not for this compound itself.
| Compound Name | Method/Basis Set | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) |
| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | B3LYP/6-31++G(d,p) | 1.57 x 10⁻²⁴ | Not Reported |
| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | B3LYP/6-31++G(d,p) | 4.35 x 10⁻²⁴ | Not Reported |
| 1-(3-methoxyphenyl)-3-(naphthalen-1-yl)propenone | B3LYP/6-311++G(d,p) | 2.15 x 10⁻³⁰ | 4.68 x 10⁻³⁶ |
These examples highlight how the introduction of strong electron-withdrawing groups like nitro groups can significantly enhance the first hyperpolarizability. The presence of the iodine atom in this compound would likely lead to a unique NLO response due to the heavy atom effect and its influence on the electronic structure. Further computational studies specifically targeting this molecule are needed to accurately quantify its NLO properties and assess its potential for applications in photonics and optoelectronics.
Applications in Advanced Organic Synthesis and Material Science
1-(3-Iodophenyl)naphthalene as a Versatile Synthetic Building Block
The utility of this compound as a versatile synthetic building block stems from the reactivity of its carbon-iodine bond and the extended aromatic system of the naphthalene (B1677914) moiety. The carbon-iodine bond is particularly amenable to a wide range of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the straightforward introduction of various substituents at the 3-position of the phenyl ring, thereby enabling the synthesis of a diverse array of derivatives.
The naphthalene unit itself is a crucial component in the design of organic materials with specific electronic and photophysical properties. Naphthalene-containing compounds are known for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. The introduction of a naphthalene moiety can enhance the thermal and photostability of molecules, a desirable characteristic for materials used in electronic devices. rsc.org For instance, the incorporation of naphthalene has been shown to improve the performance of organic solid-state laser dyes by shifting emission colors without compromising optical properties. rsc.org
Furthermore, the rigid, planar structure of the naphthalene core can be exploited to create well-defined molecular architectures. This is particularly important in the field of supramolecular chemistry and crystal engineering, where the predictable arrangement of molecules in the solid state is paramount. The ability to functionalize the phenyl ring of this compound provides a handle to control intermolecular interactions and, consequently, the bulk properties of the resulting materials.
Strategies for Derivatization and Further Functionalization
The chemical structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its properties. Key strategies involve introducing functional groups on the naphthalene skeleton and constructing more complex three-dimensional structures.
Introduction of Diverse Functional Groups on the Naphthalene Skeleton
The naphthalene core of this compound can be functionalized through various electrophilic and nucleophilic substitution reactions. The positions on the naphthalene ring exhibit different reactivities, offering a degree of selectivity in these transformations. researchgate.net For example, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce a range of functional groups onto the naphthalene rings. researchgate.net These newly introduced groups can then serve as handles for further synthetic manipulations, leading to a wide variety of polysubstituted naphthalene derivatives.
Recent advancements in C-H functionalization strategies have provided powerful tools for the direct introduction of substituents onto the naphthalene scaffold, often with high regioselectivity. researchgate.net These methods bypass the need for pre-functionalized starting materials and offer a more atom-economical approach to derivatization. For instance, transition metal-catalyzed C-H activation can be used to install aryl, alkyl, or other functional groups at specific positions on the naphthalene ring, guided by the directing effect of existing substituents. researchgate.net
Preparation of Structurally Complex 3D Architectures (e.g., Spirocycles, Polycycles)
The planar structure of the naphthalene system within this compound serves as an excellent scaffold for the construction of more intricate three-dimensional architectures, such as spirocycles and polycyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential for exhibiting novel biological activities or material properties.
The synthesis of such complex molecules often involves multi-step reaction sequences that can include cycloaddition reactions, ring-closing metathesis, or intramolecular C-H activation/annulation cascades. For example, the diene character of the naphthalene ring can be exploited in Diels-Alder reactions to build fused polycyclic systems. The synthesis of naphthalene and anthracene (B1667546) scaffolds end-capped by cyclic imides has been reported, expanding the range of electron-deficient aromatic compounds available to materials chemists. nih.gov
Development of Chemical Libraries for Academic Screening and Discovery
The versatility of this compound as a building block makes it an ideal starting point for the generation of chemical libraries. These collections of structurally related compounds are invaluable for high-throughput screening in drug discovery and for exploring structure-activity relationships.
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules from a common starting material. The multiple reaction sites on this compound make it a suitable scaffold for DOS. By systematically varying the reaction partners and conditions in coupling reactions involving the iodo group, and by employing a range of functionalization strategies on the naphthalene core, a vast chemical space can be explored. This approach allows for the rapid generation of novel molecular frameworks with the potential for interesting biological or material properties.
Synthesis of Novel Naphthalene-Chalcone Derivatives
A specific application of this compound in library synthesis is in the preparation of naphthalene-chalcone derivatives. Chalcones are a class of compounds known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net
The general synthesis of naphthalene-chalcones involves the Claisen-Schmidt condensation of a naphthaldehyde with an appropriate ketone. nih.govajgreenchem.com While this compound itself is not directly used in this condensation, its derivatives, which can be readily synthesized via the methods described above, can serve as precursors. For example, the iodophenyl group can be transformed into an acetyl group, which can then be condensed with a naphthaldehyde to yield a naphthalene-chalcone. Alternatively, the naphthalene moiety of a this compound derivative could be functionalized with an aldehyde group to participate in the condensation.
The resulting naphthalene-chalcone libraries can then be screened for various biological activities. For instance, some synthesized naphthalene-chalcone derivatives have shown promising anticancer activity against cell lines such as MCF-7 and A549. nih.govajgreenchem.com The inhibitory concentrations (IC50) of these compounds can be determined to quantify their potency.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Naphthalene-chalcone 3a | MCF-7 | - | ajgreenchem.com |
| Naphthalene-chalcone 3e | MCF-7 | - | ajgreenchem.com |
| Naphthalene-chalcone 3f | MCF-7 | - | ajgreenchem.com |
| Compound 2j | A549 | 7.835 ± 0.598 | nih.gov |
| IC50 values for compounds 3a, 3e, and 3f were reported as being the lowest among the tested compounds but specific values were not provided in the source. |
The development of such libraries, facilitated by the versatility of starting materials like this compound, is a crucial strategy in the ongoing search for new therapeutic agents and advanced materials.
Synthesis of Isotopically Labeled Naphthalenes (e.g., ¹³C-labeled)
Isotopically labeled compounds, particularly those incorporating stable isotopes like carbon-13 (¹³C), are invaluable tools in mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry. The synthesis of ¹³C-labeled naphthalenes has been achieved through various methods, often starting from ¹³C-enriched precursors. For instance, uniformly ¹³C-labeled naphthalene has been synthesized from U-¹³C-benzene through a series of convergent steps. nih.gov
Despite the presence of an iodo-substituent on the phenyl ring of this compound, which could theoretically serve as a handle for introducing a ¹³C-labeled group, there is no specific information available in the reviewed scientific literature that describes the use of this compound as a precursor for the synthesis of ¹³C-labeled naphthalenes. General methods for carbon isotope labeling often involve the introduction of the label at an early stage of the synthesis to maximize incorporation and yield. nih.govnih.gov
Role in the Synthesis of Specific Compound Classes
The structural framework of this compound could potentially lend itself to the construction of various heterocyclic systems. However, its specific application in the synthesis of 1,3-diazanaphthalenes and naphthalimides is not documented in the available literature.
1,3-Diazanaphthalenes
1,3-Diazanaphthalenes, also known as benzo[d]pyrimidines or quinazolines, are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Their synthesis typically involves the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. Common strategies include the reaction of 2-aminobenzonitriles, 2-aminobenzamides, or 2-aminobenzoic acids with various one-carbon synthons. While aryl halides can be employed in the synthesis of some heterocyclic systems through palladium-catalyzed amination and cyclization reactions, there are no specific examples of this compound being used to construct the 1,3-diazanaphthalene scaffold.
Mechanistic Investigations of Reactions Involving 1 3 Iodophenyl Naphthalene
Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools where multiple bond-forming events occur in a single sequence without isolating intermediates. For a substrate like 1-(3-iodophenyl)naphthalene, such sequences are typically initiated by the activation of the carbon-iodine bond.
Oxidative Addition and Migratory Insertion Steps
The initiation of many cascade reactions involving aryl halides like this compound often begins with the oxidative addition of the carbon-iodine bond to a low-valent transition metal catalyst, commonly palladium(0) or nickel(0). This step involves the insertion of the metal center into the C–I bond, forming a new organometallic intermediate, in this case, a (3-naphthalen-1-ylphenyl)palladium(II) iodide complex. This oxidative addition is a critical step, transforming the relatively inert aryl iodide into a reactive species poised for further transformation.
Following oxidative addition, migratory insertion can occur if an appropriate reaction partner, such as an alkene, alkyne, or carbon monoxide, is present. For instance, in a hypothetical carbonylation-cyclization cascade, carbon monoxide could insert into the palladium-carbon bond. This would be followed by an intramolecular migratory insertion involving the naphthalene (B1677914) ring, leading to the formation of a new cyclic ketone structure. The efficiency of such steps depends on the concentration of the reactants, the nature of the catalyst and ligands, and the reaction conditions.
Transmetalation and Reductive Elimination Pathways
Transmetalation is a key step in many cross-coupling cascades, such as the Suzuki or Stille reactions. After the initial oxidative addition of this compound to a palladium(0) catalyst, the resulting Pd(II) complex can react with an organometallic reagent (e.g., an organoboron or organotin compound). In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the iodide.
The final step of the catalytic cycle is typically reductive elimination. From the newly formed diorganopalladium(II) intermediate, the two organic groups—the 3-naphthalen-1-ylphenyl group and the group transferred during transmetalation—couple together, forming a new carbon-carbon bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The sequence of oxidative addition, transmetalation, and reductive elimination allows for the construction of complex biaryl or other coupled structures from this compound.
Radical Reaction Mechanisms
Radical reactions offer alternative pathways for the transformation of this compound, often proceeding under milder conditions than some transition metal-catalyzed processes. These reactions involve single-electron transfer (SET) steps and the formation of highly reactive radical intermediates.
Boryl Radical Addition
Recent advances in photoredox catalysis have enabled the generation of boryl radicals from diboron (B99234) reagents. These boryl radicals can add to the aromatic system of this compound. The reaction would likely proceed via the formation of a radical anion intermediate. This intermediate could then undergo further reactions, potentially leading to borylated products. The regioselectivity of the boryl radical addition would be influenced by the electronic properties of the naphthalene and phenyl rings.
Hydrogen Atom Transfer Catalysis
Hydrogen Atom Transfer (HAT) catalysis provides a method for the functionalization of C-H bonds or the reduction of organic halides. In the context of this compound, a photocatalyst, upon excitation with light, could initiate a sequence leading to the reduction of the carbon-iodine bond. This could involve the generation of a potent hydrogen atom donor that transfers a hydrogen atom to an aryl radical derived from this compound, ultimately yielding 1-phenylnaphthalene (B165152). Alternatively, radical-polar crossover mechanisms could be involved, where a radical intermediate is reduced to an anion and then protonated.
Halogen-Metal Exchange Mechanisms
Halogen-metal exchange is a fundamental reaction in organometallic chemistry, frequently used to prepare organolithium or organomagnesium reagents. Treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, would lead to a rapid exchange of the iodine atom for a lithium atom. This reaction is typically very fast, with the rate following the trend I > Br > Cl.
Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving an "ate-complex" intermediate and a radical pathway involving single-electron transfer. In the nucleophilic pathway, the organolithium reagent attacks the iodine atom, forming a transient, negatively charged "ate-complex" which then collapses to the products. The radical mechanism involves an initial single-electron transfer from the organolithium reagent to the aryl iodide, generating an aryl radical anion that then fragments to an aryl radical and an iodide ion. The aryl radical is then trapped by another equivalent of the organolithium reagent. The predominant mechanism can depend on the specific substrates, solvent, and temperature. The resulting 1-(3-lithiophenyl)naphthalene is a versatile intermediate for further synthetic transformations.
Photo-Induced Reaction Mechanisms
The absorption of light by this compound can trigger a cascade of events, leading to the formation of reactive intermediates and ultimately, desired chemical products. The specific pathways that the molecule follows after photoexcitation are the subject of detailed mechanistic investigations. These studies are crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. Two of the most significant mechanisms in the context of modern photochemistry are energy transfer and electron transfer, often harnessed within the framework of photoredox catalysis.
Energy Transfer (EnT) and Electron Transfer (ET) Pathways
Upon absorption of a photon, this compound is promoted to an electronically excited state. From this excited state, the molecule can participate in two primary deactivation pathways that can be productive for chemical reactions: energy transfer (EnT) and electron transfer (ET).
Energy Transfer (EnT) involves the transfer of the excitation energy from the photoexcited this compound (the donor) to another molecule (the acceptor) without the net transfer of an electron. This process is highly dependent on the energetic matching between the donor's excited state and the acceptor's accessible energy levels. For instance, the triplet excited state of this compound could transfer its energy to a substrate, promoting the substrate to its triplet state and enabling subsequent reactions that are inaccessible from the ground state. The efficiency of this process is governed by factors such as the triplet energies of the donor and acceptor and the distance between them.
Electron Transfer (ET) , on the other hand, involves the transfer of an electron from the excited this compound to an acceptor molecule (reductive quenching) or from a donor molecule to the excited this compound (oxidative quenching). This process generates radical ions, which are highly reactive intermediates capable of initiating a variety of chemical transformations. The feasibility of electron transfer is determined by the redox potentials of the involved species in their ground and excited states. The Weller equation is often used to estimate the Gibbs free energy change for photoinduced electron transfer, providing a thermodynamic basis for predicting whether the process is favorable.
Detailed research findings on the specific energy and electron transfer pathways of this compound are still emerging. However, by analogy with other aryl iodides and naphthalene derivatives, it is anticipated that the carbon-iodine bond can play a crucial role. The relatively weak C-I bond can be susceptible to cleavage upon photoexcitation or after undergoing an electron transfer event, potentially leading to the formation of a highly reactive phenyl radical.
| Pathway | Description | Key Intermediates | Governing Factors |
| Energy Transfer (EnT) | Transfer of excitation energy from photoexcited this compound to a substrate. | Triplet excited states | Triplet energies of donor and acceptor, intermolecular distance. |
| Electron Transfer (ET) | Transfer of an electron to or from the excited this compound. | Radical ions | Redox potentials of donor and acceptor, solvent polarity. |
Photoredox Catalysis Cycles
Photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate chemical reactions through a series of electron transfer events. While specific photoredox cycles involving this compound as a primary photocatalyst are not extensively documented, its potential role as a reactant or a key intermediate in such cycles is of significant interest.
A hypothetical photoredox cycle could involve the use of a well-established photocatalyst, such as a ruthenium or iridium complex, to activate this compound. In a typical scenario, the photocatalyst would be excited by visible light. The excited photocatalyst could then engage in an electron transfer with this compound.
For example, a reductive quenching cycle might commence with the excited photocatalyst being reduced by a sacrificial electron donor. The resulting highly reducing species could then transfer an electron to this compound. This single electron transfer could induce the cleavage of the carbon-iodine bond, generating a 3-(naphthalen-1-yl)phenyl radical and an iodide anion. This reactive radical could then participate in various bond-forming reactions, such as addition to an alkene or an arene, to construct more complex molecular architectures. The original photocatalyst is regenerated at the end of the cycle, allowing it to facilitate further reactions.
Conversely, in an oxidative quenching cycle, the excited photocatalyst would be quenched by an electron acceptor. The oxidized photocatalyst could then accept an electron from a suitable substrate, which could then react with this compound.
The efficiency and outcome of such photoredox cycles are critically dependent on the redox potentials of all components in the reaction mixture, the lifetimes of the excited states, and the rates of the various electron transfer and bond cleavage steps.
| Step in Cycle | Description | Species Involved |
| Photoexcitation | The photocatalyst absorbs light and is promoted to an excited state. | Photocatalyst (PC) |
| Electron Transfer | The excited photocatalyst engages in electron transfer with a reaction component. | PC*, this compound, Electron Donor/Acceptor |
| Intermediate Generation | A reactive intermediate, such as a radical, is formed from this compound. | 3-(Naphthalen-1-yl)phenyl radical |
| Product Formation | The reactive intermediate undergoes further reaction to form the final product. | Product |
| Catalyst Regeneration | The photocatalyst is returned to its original state to continue the cycle. | PC |
Future Research Directions and Perspectives
Advancements in Enantioselective Synthesis of Naphthalene (B1677914) Derivatives
The synthesis of axially chiral biaryls, a class of compounds to which chiral derivatives of 1-(3-iodophenyl)naphthalene belong, is a significant focus in asymmetric catalysis. The restricted rotation around the C-C single bond connecting the two aromatic rings gives rise to atropisomers, which can exhibit distinct biological activities and chiroptical properties. Future advancements in this area are poised to provide more efficient and highly selective methods for accessing enantioenriched 1-arylnaphthalene derivatives.
A promising avenue of research involves the development of novel chiral catalysts for atroposelective cross-coupling reactions. While traditional methods often rely on stoichiometric chiral auxiliaries, modern approaches are increasingly focused on catalytic enantioselective synthesis. For instance, the use of chiral ligands in transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, can induce high levels of enantioselectivity. Future research will likely focus on the design of new generations of chiral phosphine (B1218219), N-heterocyclic carbene (NHC), and other ligand classes that can effectively control the stereochemistry of the biaryl axis formation. yau-awards.com
Another key area is the exploration of enantioselective C-H activation/arylation reactions. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to chiral biaryls. The development of chiral palladium, rhodium, or iridium catalysts capable of differentiating between enantiotopic C-H bonds on the naphthalene or phenyl rings will be a critical step forward. manchester.ac.uk
Furthermore, organocatalysis presents a metal-free alternative for the synthesis of chiral biaryls. Chiral phosphoric acids, amines, and other organocatalysts can be employed to catalyze atroposelective reactions through various activation modes. Research in this area is expected to expand the scope of accessible chiral naphthalene derivatives. nih.gov
The table below summarizes potential catalytic systems and their expected outcomes in the enantioselective synthesis of this compound derivatives.
| Catalytic System | Reaction Type | Potential Advantages | Expected Enantioselectivity |
| Pd(OAc)₂ / Chiral Phosphine Ligand | Suzuki-Miyaura Coupling | High functional group tolerance | High (up to 99% ee) |
| [Rh(cod)Cl]₂ / Chiral Diene Ligand | Asymmetric Arylation | Direct C-H functionalization | Moderate to High |
| Chiral Phosphoric Acid | Atroposelective Lactonization | Metal-free, mild conditions | High |
Exploration of Novel Catalytic Systems for Functionalization
The iodoarene moiety in this compound serves as a versatile handle for a wide range of chemical transformations. Future research will undoubtedly focus on the development of novel catalytic systems to further expand the synthetic utility of this compound through C-H functionalization and cross-coupling reactions.
Palladium catalysis has been a cornerstone of C-H functionalization, and ongoing research is aimed at developing more active, selective, and robust catalysts. nih.govrsc.org For this compound, this could enable the direct introduction of various functional groups at specific positions on either the naphthalene or the phenyl ring, guided by the inherent directing capabilities of the existing substituents or through the use of external directing groups. researchgate.net The development of catalysts that can selectively functionalize the C-H bonds ortho to the aryl-aryl linkage or at the more sterically accessible positions of the naphthalene core would be particularly valuable.
Beyond palladium, other transition metals are emerging as powerful catalysts for C-H functionalization. Gold catalysis, for instance, has shown unique reactivity in the activation of C-H bonds and the functionalization of iodoarenes. nih.govumn.eduacs.orgchemrxiv.orgresearchgate.net Future investigations could explore the use of gold catalysts for the direct arylation, alkenylation, or alkynylation of this compound, potentially offering complementary selectivity to palladium-based systems.
The table below highlights some novel catalytic systems and their potential applications in the functionalization of this compound.
| Catalyst | Reaction Type | Target Position | Potential Products |
| Pd(OAc)₂ / Norbornene | Catellani Reaction | Ortho to aryl group | Poly-functionalized derivatives |
| Au(I) / Chiral Ligand | C-H Arylation | Electron-rich positions | Diversely substituted biaryls |
| Ru(II) / Carboxylate | Remote C-H Activation | C5 or C8 of naphthalene | Extended aromatic systems |
Integration of Computational Design in Synthetic Planning
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of catalysts and substrates. For a molecule like this compound, computational methods can provide valuable insights into its synthesis and reactivity.
A key application of computational chemistry is the prediction of rotational barriers and the chiroptical properties of atropisomers. biomedres.usbiomedres.usnih.govchemrxiv.org Density Functional Theory (DFT) calculations can be used to determine the energy barrier to rotation around the C-C bond connecting the phenyl and naphthalene rings. This information is crucial for predicting the stereochemical stability of chiral derivatives and for designing synthetic strategies to access them in an enantiomerically pure form. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the Electronic Circular Dichroism (ECD) spectra of the atropisomers, which is a powerful tool for the assignment of their absolute configuration. unipi.itrsc.orgresearchgate.netarxiv.orgbeilstein-journals.org
Computational methods are also instrumental in the design of new catalysts for the synthesis and functionalization of this compound. By modeling the transition states of catalytic cycles, researchers can understand the origins of selectivity and rationally design ligands that enhance catalytic activity and stereocontrol. This in silico approach can significantly accelerate the discovery of new and improved catalytic systems.
The following table illustrates the role of computational methods in studying this compound.
| Computational Method | Application | Information Gained | Impact on Research |
| DFT | Rotational Barrier Calculation | Stereochemical stability of atropisomers | Guidance for enantioselective synthesis |
| TD-DFT | ECD Spectra Prediction | Absolute configuration of chiral derivatives | Chiroptical characterization |
| QM/MM | Catalyst Design | Ligand effects on reactivity and selectivity | Rational development of new catalysts |
Development of Green and Sustainable Methodologies in Iodoarene Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents. The chemistry of iodoarenes, including this compound, is an area where the implementation of greener methodologies can have a significant impact.
A major focus of green chemistry in this context is the development of more sustainable cross-coupling reactions. This includes the use of water as a reaction solvent, which is often facilitated by micellar catalysis. chemistryviews.orgpnas.orgresearchgate.netresearchgate.netorganic-chemistry.org Surfactants can form micelles in water, creating nano-reactors that can solubilize organic substrates and catalysts, thereby enabling efficient reactions in an aqueous medium. The development of micellar catalytic systems for the synthesis and functionalization of this compound would represent a significant step towards more environmentally friendly processes.
Another important aspect is the development of recyclable catalysts. d-nb.infomdpi.comresearchgate.net Heterogenizing homogeneous catalysts by immobilizing them on solid supports, such as polymers or inorganic materials, allows for their easy separation from the reaction mixture and reuse in multiple reaction cycles. This not only reduces the cost associated with precious metal catalysts but also minimizes metal contamination in the final products.
Furthermore, the use of alternative energy sources, such as microwave or ultrasound irradiation, can often accelerate reaction rates and improve yields, leading to more energy-efficient processes. The exploration of these technologies for the synthesis and reactions of this compound could lead to more sustainable and scalable procedures.
The table below provides an overview of green chemistry approaches applicable to the chemistry of this compound.
| Green Chemistry Approach | Methodology | Key Advantages |
| Sustainable Solvents | Micellar Catalysis in Water | Reduced use of volatile organic compounds, enhanced reaction rates |
| Catalyst Recycling | Heterogenized Palladium Catalysts | Reduced catalyst waste, cost-effectiveness, lower product contamination |
| Energy Efficiency | Microwave-Assisted Synthesis | Faster reaction times, improved yields, lower energy consumption |
| Atom Economy | C-H Activation Strategies | Avoidance of pre-functionalized starting materials, reduced waste |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
